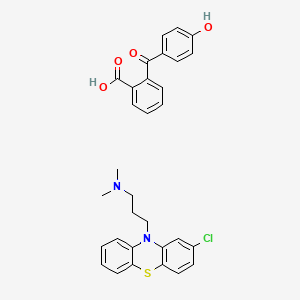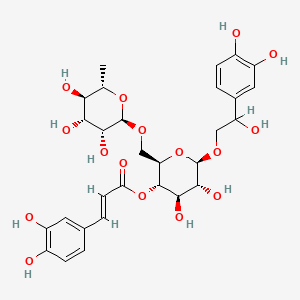
5-Hete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyeicosatetraenoic acid, commonly known as 5-Hete, is a metabolite of arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids. 5-Hydroxyeicosatetraenoic acid is produced by various cell types in humans and other animals and plays a significant role in inflammatory and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxyeicosatetraenoic acid is synthesized from arachidonic acid through the action of the enzyme 5-lipoxygenase. The enzyme catalyzes the oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid, which is subsequently reduced to 5-Hydroxyeicosatetraenoic acid .
Industrial Production Methods
Industrial production of 5-Hydroxyeicosatetraenoic acid typically involves the extraction of arachidonic acid from biological sources, followed by enzymatic conversion using 5-lipoxygenase. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-oxo-eicosatetraenoic acid.
Reduction: It can be reduced to form other hydroxylated derivatives.
Substitution: It can participate in substitution reactions to form different eicosanoid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Hydroxyeicosatetraenoic acid include oxidizing agents like NADP+ and reducing agents like glutathione. The reactions typically occur under physiological conditions, such as in the presence of specific enzymes .
Major Products
The major products formed from the reactions of 5-Hydroxyeicosatetraenoic acid include 5-oxo-eicosatetraenoic acid, 5,15-dihydroxyeicosatetraenoic acid, and other hydroxylated eicosanoids .
Scientific Research Applications
5-Hydroxyeicosatetraenoic acid has numerous scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and enzymatic reactions.
Biology: It plays a role in cell signaling and regulation of inflammatory responses.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases, asthma, and certain types of cancer.
Industry: It is used in the development of anti-inflammatory drugs and as a biomarker for various diseases .
Mechanism of Action
5-Hydroxyeicosatetraenoic acid exerts its effects through binding to specific receptors on cell surfaces, such as the OXE receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB). These pathways lead to various cellular responses, such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyeicosatetraenoic acid: Another hydroxylated eicosanoid with similar inflammatory properties.
15-Hydroxyeicosatetraenoic acid: Known for its role in regulating immune responses and inflammation.
5-Oxo-eicosatetraenoic acid: A more potent derivative of 5-Hydroxyeicosatetraenoic acid with stronger pro-inflammatory effects .
Uniqueness
5-Hydroxyeicosatetraenoic acid is unique due to its specific role in the 5-lipoxygenase pathway and its ability to be further metabolized into various bioactive derivatives. Its involvement in both promoting and resolving inflammation makes it a critical molecule in the study of inflammatory diseases .
Properties
CAS No. |
72255-35-7 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
5-hydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23) |
InChI Key |
KGIJOOYOSFUGPC-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C=C/C(CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Synonyms |
5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















